molecular formula C13H6I4O3 B14355239 4'-Hydroxy-2,3',5',6-tetraiodobiphenyl-4-carboxylic acid CAS No. 91821-67-9

4'-Hydroxy-2,3',5',6-tetraiodobiphenyl-4-carboxylic acid

Cat. No.: B14355239
CAS No.: 91821-67-9
M. Wt: 717.80 g/mol
InChI Key: DRIBUDGRSYYVRU-UHFFFAOYSA-N
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Description

4’-Hydroxy-2,3’,5’,6-tetraiodobiphenyl-4-carboxylic acid is an organic compound with the molecular formula C₁₃H₆I₄O₃ It is a derivative of biphenyl, characterized by the presence of four iodine atoms, a hydroxyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxy-2,3’,5’,6-tetraiodobiphenyl-4-carboxylic acid typically involves the iodination of biphenyl derivatives. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the biphenyl structure using iodine monochloride (ICl) or iodine (I₂) in the presence of an oxidizing agent like nitric acid (HNO₃) or sulfuric acid (H₂SO₄). The hydroxyl and carboxylic acid groups can be introduced through subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available biphenyl precursors. The process includes iodination, hydroxylation, and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxy-2,3’,5’,6-tetraiodobiphenyl-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used to replace iodine atoms under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Hydroxy-2,3’,5’,6-tetraiodobiphenyl-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in diagnostic imaging due to the presence of iodine atoms, which can enhance contrast in imaging techniques.

    Industry: Utilized in the development of advanced materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of 4’-Hydroxy-2,3’,5’,6-tetraiodobiphenyl-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with cellular components through its hydroxyl and carboxylic acid groups, potentially affecting enzyme activity or cellular signaling pathways. The iodine atoms can also play a role in its mechanism of action, particularly in imaging applications where they enhance contrast.

Comparison with Similar Compounds

Similar Compounds

    2,3’,4’,5’,6-Pentachlorobiphenyl: A chlorinated biphenyl derivative with similar structural features but different halogen atoms.

    4’-Hydroxy-2,3’,5’,6-tetrachlorobiphenyl-4-carboxylic acid: A chlorinated analog with similar functional groups.

    4’-Hydroxy-2,3’,5’,6-tetrabromobiphenyl-4-carboxylic acid: A brominated analog with similar functional groups.

Uniqueness

4’-Hydroxy-2,3’,5’,6-tetraiodobiphenyl-4-carboxylic acid is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties compared to its chlorinated and brominated analogs

Properties

CAS No.

91821-67-9

Molecular Formula

C13H6I4O3

Molecular Weight

717.80 g/mol

IUPAC Name

4-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodobenzoic acid

InChI

InChI=1S/C13H6I4O3/c14-7-3-6(13(19)20)4-8(15)11(7)5-1-9(16)12(18)10(17)2-5/h1-4,18H,(H,19,20)

InChI Key

DRIBUDGRSYYVRU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)C2=C(C=C(C=C2I)C(=O)O)I

Origin of Product

United States

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